![molecular formula C20H24 B14302029 1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene CAS No. 125330-25-8](/img/structure/B14302029.png)
1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene is a complex organic compound characterized by its unique structure, which includes a tetramethylcyclopentadienyl group attached to an indene moiety
准备方法
The synthesis of 1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3,4,5-tetramethylcyclopentadiene and indene.
Reaction Conditions: The key step involves the alkylation of indene with 2,3,4,5-tetramethylcyclopentadiene under controlled conditions. This reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
化学反应分析
1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Catalysis: The compound is used as a ligand in transition metal catalysis, facilitating various chemical transformations.
Material Science: It is explored for its potential in the development of new materials with unique electronic and optical properties.
Biological Studies: Research is ongoing to investigate its potential biological activities and applications in medicinal chemistry.
作用机制
The mechanism of action of 1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes. Detailed studies on its molecular targets and pathways are still ongoing.
相似化合物的比较
1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene can be compared with similar compounds such as:
1,2,3,4-Tetramethylcyclopentadiene: This compound shares the tetramethylcyclopentadienyl group but lacks the indene moiety, making it less complex.
N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine: This compound includes a silanamine group, providing different chemical properties and applications.
属性
CAS 编号 |
125330-25-8 |
|---|---|
分子式 |
C20H24 |
分子量 |
264.4 g/mol |
IUPAC 名称 |
1-[1-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene |
InChI |
InChI=1S/C20H24/c1-12-13(2)15(4)20(14(12)3)16(5)18-11-10-17-8-6-7-9-19(17)18/h6-11,16,18,20H,1-5H3 |
InChI 键 |
NUXDDUJKQBLALK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C1C(C)C2C=CC3=CC=CC=C23)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



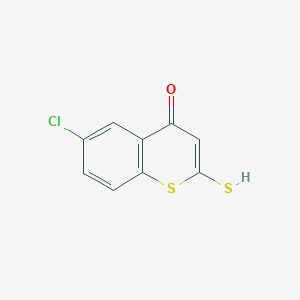
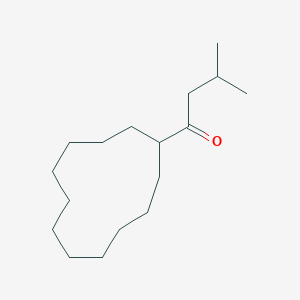
![2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14301962.png)
![Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14301973.png)
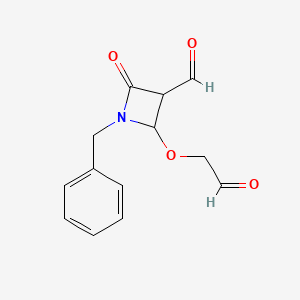
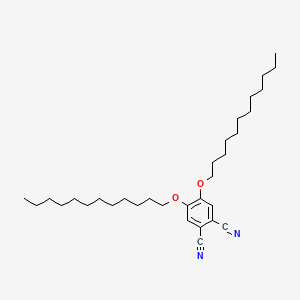
![N-{3-[Di(prop-2-en-1-yl)amino]-4-methylphenyl}acetamide](/img/structure/B14301981.png)
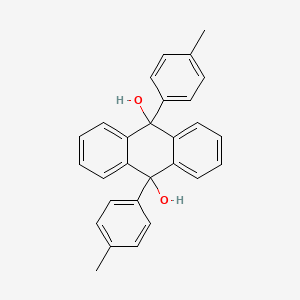
![(1,2-Phenylene)bis[difluoro(phenyl)silane]](/img/structure/B14301997.png)
![O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate](/img/structure/B14302003.png)
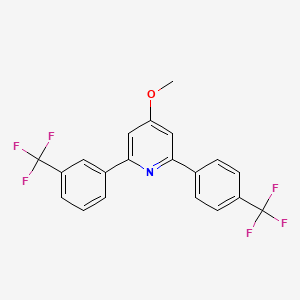
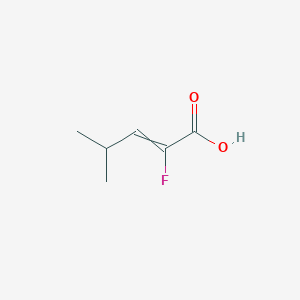
![N,N'-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14302026.png)
